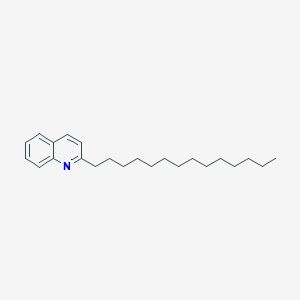

2-Tetradecylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

353743-88-1 |

|---|---|

Molecular Formula |

C23H35N |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

2-tetradecylquinoline |

InChI |

InChI=1S/C23H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-20-19-21-16-14-15-18-23(21)24-22/h14-16,18-20H,2-13,17H2,1H3 |

InChI Key |

YWOSVGKMVIXHQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Tetradecylquinoline

Established Synthetic Pathways for 2-Tetradecylquinoline

The synthesis of 2-substituted quinolines, including this compound, is well-established in organic chemistry, with several classical methods being widely employed. These pathways often involve the condensation of aniline (B41778) derivatives with carbonyl compounds or other precursors to construct the quinoline (B57606) ring system.

Reaction Mechanisms and Catalysis in this compound Synthesis

The construction of the this compound backbone is predominantly achieved through well-known cyclization reactions, each with distinct mechanisms and catalytic requirements. The Friedländer synthesis and the Skraup synthesis are two of the most common methods.

The Friedländer Synthesis: This method involves the condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone. For the synthesis of this compound, this would typically involve the reaction of 2-amino-benzaldehyde with pentadecan-2-one. The reaction is generally catalyzed by acids or bases. The mechanism proceeds via an initial aldol (B89426) condensation to form a β-hydroxyketone, followed by cyclization and dehydration to yield the quinoline ring.

The Skraup Synthesis: A classical method for quinoline synthesis, the Skraup reaction uses aniline, glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. The mechanism is complex and involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. Modifications of this method can improve yields and selectivity for specific derivatives.

Catalysis: Catalysis is crucial for achieving high efficiency and selectivity in quinoline synthesis. Various catalysts have been developed to facilitate these reactions under milder conditions. For instance, recent advancements have focused on greener methodologies, employing catalysts like ionic liquids or facilitating the reaction with microwave assistance to reduce reaction times and improve yields. Cobalt(II) complexes have also been explored for the synthesis of substituted quinoline derivatives.

Interactive Table 1: Comparison of Catalytic Systems for Quinoline Synthesis

| Catalytic System | Reaction | Advantages | Disadvantages |

|---|---|---|---|

| Brønsted/Lewis Acids (e.g., H₂SO₄, HCl) | Friedländer, Skraup | Readily available, low cost | Harsh conditions, potential for side reactions |

| Bases (e.g., NaOH, KOH) | Friedländer | Effective for specific substrates | Can promote self-condensation of carbonyls |

| Ionic Liquids | Friedländer-type | "Green" solvent, recyclable catalyst, mild conditions | Higher cost, potential viscosity issues |

| Microwave-Assisted | General quinoline synthesis | Drastically reduced reaction times, improved yields | Requires specialized equipment, scalability can be a concern |

| Transition Metal Complexes (e.g., Co(II)) | Dehydrogenative coupling | High efficiency, potential for novel transformations | Catalyst cost and sensitivity, ligand synthesis required |

| Nanostructured Catalysts (e.g., TiO₂) | Green Synthesis Approaches | High surface area, potential for high activity and recyclability | Catalyst synthesis and characterization required |

Optimization Strategies for Synthetic Yields and Purity in this compound Production

Optimizing the synthesis of this compound is critical for its practical application, focusing on maximizing the yield of the desired product while minimizing impurities. Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and reaction time.

Modifications to classical procedures, such as the Skraup synthesis, have been shown to enhance both yield and selectivity. The adoption of green chemistry principles has led to significant improvements. Microwave-assisted synthesis, for example, can dramatically shorten reaction times from hours to minutes and often results in higher yields and cleaner reaction profiles. The choice of catalyst is another critical factor; innovations such as nanostructured catalysts can offer improved performance and easier separation from the reaction mixture.

Purification is typically achieved through standard techniques such as column chromatography or crystallization. The high lipophilicity of this compound due to the long alkyl chain makes it amenable to purification on silica (B1680970) gel using non-polar solvent systems.

Interactive Table 2: Strategies for Optimizing this compound Synthesis

| Strategy | Parameter Modified | Effect on Yield/Purity | Example |

|---|---|---|---|

| Catalyst Selection | Type and loading of catalyst | Can significantly improve reaction rate and selectivity, reducing byproducts. | Using a specific Lewis acid to favor the desired cyclization pathway over side reactions. |

| Solvent Choice | Polarity and boiling point of solvent | Affects solubility of reactants and can influence reaction mechanism and rate. | Using a high-boiling point solvent for thermal reactions or an ionic liquid for a greener process. |

| Temperature Control | Reaction temperature | Balances reaction rate against the formation of thermal decomposition products. | Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |

| Microwave Irradiation | Energy input method | Accelerates reaction rates, often leading to higher yields and reduced byproduct formation. | Performing a Friedländer synthesis in a microwave reactor to reduce the time from 12 hours to 15 minutes. |

| Reactant Stoichiometry | Molar ratio of reactants | Can drive the reaction to completion and minimize unreacted starting materials. | Using a slight excess of the more volatile or less expensive reactant. |

Novel Synthetic Approaches and Derivatization Techniques for this compound Analogues

Beyond the parent compound, the synthesis of this compound analogues allows for the fine-tuning of its chemical and physical properties. This involves both the development of novel synthetic routes to the core structure and the application of derivatization techniques to modify a pre-existing scaffold.

Design Principles for Structural Diversification of the this compound Scaffold

Structural diversification of this compound can be approached by modifying either the quinoline ring system or the tetradecyl side chain. The goal is to introduce new functional groups or structural motifs to explore new chemical space.

Modification of the Quinoline Ring:

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, typically at the 5- and 8-positions. These new functional groups can then serve as handles for further transformations, for example, using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce new aryl or alkyl groups.

Functionalization via Precursors: Starting with a substituted aniline or a modified carbonyl partner in a Friedländer-type synthesis allows for the direct incorporation of functional groups onto the quinoline ring. For instance, using a 2-chloroquinoline (B121035) precursor allows for subsequent nucleophilic substitution or cross-coupling reactions.

Scaffold Hopping/Hybridization: More complex analogues can be designed by coupling the quinoline moiety with other heterocyclic systems. For example, hydrazine (B178648) derivatives of quinoline can be used to synthesize novel hybrid structures like hydrazineylidene–propenamides.

Modification of the Tetradecyl Chain:

Introduction of Unsaturation: Using precursors with double or triple bonds in the alkyl chain can lead to analogues with altered conformational flexibility and reactivity.

Functional Group Incorporation: Introducing functional groups such as hydroxyl, amino, or carbonyl groups onto the alkyl chain can dramatically change the polarity and hydrogen-bonding capabilities of the molecule. This can be achieved by using functionalized long-chain ketones in the initial synthesis.

Derivatization techniques are chemical modifications of a compound to produce a new compound with properties suitable for a specific purpose, such as improved analytical detection or altered biological activity. Common derivatization reactions like silylation, acylation, or esterification can be applied if suitable functional groups (e.g., -OH, -NH2) are present on the quinoline analogue. For example, acylation can be used to reduce the polarity of amino or hydroxyl groups.

Stereoselective Synthesis and Chiral Resolution Studies of this compound Derivatives

While this compound itself is achiral, its derivatives can contain stereocenters, leading to enantiomers or diastereomers. The synthesis and separation of these stereoisomers are critical, as they often exhibit different biological activities. Chirality can be introduced on the tetradecyl chain or on a modified (e.g., partially saturated) quinoline ring.

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly.

Catalytic Asymmetric Synthesis: This is a powerful strategy that uses a chiral catalyst to control the stereochemical outcome of a reaction. For example, the asymmetric reduction of a ketone precursor using a chiral catalyst could establish a stereocenter on the alkyl chain. Similarly, asymmetric hydrogenation of the quinoline ring could create chiral centers in the heterocyclic core.

Chiral Pool Synthesis: This method uses a readily available enantiopure starting material to build the desired chiral molecule. For example, a functionalized, chiral long-chain fatty acid derivative could be used as a starting material.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed.

Chiral Resolution: This approach involves the separation of a racemic mixture of enantiomers.

Formation of Diastereomeric Salts: If the quinoline derivative is basic (due to the ring nitrogen) or has an acidic functional group, it can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Chiral Chromatography: This is a highly effective method for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

Enzymatic Resolution: Enzymes are inherently chiral and can selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing the reacted and unreacted enantiomers to be separated.

The absolute configuration of the separated enantiomers is typically determined using techniques such as X-ray crystallography or by using NMR with chiral derivatizing agents.

Mechanistic Insights into the Biological Activity of 2 Tetradecylquinoline and Its Congeners

Exploration of Molecular Targets and Ligand-Receptor Interactions for 2-Tetradecylquinoline

The biological effects of a compound are initiated by its interaction with specific molecular targets, such as proteins, enzymes, or nucleic acids. nih.govbruker.com For the quinoline (B57606) class of compounds, these interactions can lead to a range of outcomes, including the disruption of bacterial cell membranes, inhibition of DNA synthesis, or the induction of apoptosis in cancer cells. evitachem.comekb.eg

While the precise molecular targets of this compound have not been definitively identified in dedicated studies, research on its congeners, particularly 2-alkyl-4-quinolones (AQs), provides significant insights. In the bacterium Pseudomonas aeruginosa, AQs are known to interact with key proteins involved in quorum sensing (QS), a cell-to-cell communication system that regulates virulence. nih.govnih.gov Two prominent targets are the LasR transcriptional regulator and the PqsD enzyme, which is crucial for the biosynthesis of quinolone signals. nih.gov The binding of quinoline derivatives to these targets can disrupt QS and inhibit the formation of biofilms, which are protective communities of bacteria. nih.govresearchgate.net

Furthermore, studies on other related quinoline compounds have identified additional targets. Some 4-hydroxy-2-alkylquinoline (HAQ) derivatives are known to be potent inhibitors of mitochondrial respiratory chain complexes I and III. asm.org In the realm of G protein-coupled receptors (GPCRs), certain synthetic quinoline derivatives, such as imidazoquinolines, have been found to act as allosteric modulators of human A3 adenosine (B11128) receptors. nih.govresearchgate.net These modulators bind to a site on the receptor distinct from the primary (orthosteric) site, altering the receptor's response to its natural ligand. nih.gov

The interaction between a ligand and its receptor is a fundamental event that triggers a cellular response. bruker.comasm.org This binding can be highly specific, with the ligand's structure being complementary to the receptor's binding site. researchgate.net For quinoline derivatives, the hydrophobic nature of the quinoline ring system, combined with substituents like the long tetradecyl chain, influences their ability to engage with these biological targets. evitachem.com The specific ligand-receptor interactions for this compound remain an area for future investigation, but the study of its analogues suggests that its targets are likely to be involved in critical cellular processes like bacterial communication, energy metabolism, or cell signaling.

Enzymatic Modulation and Inhibition Studies by this compound Derivatives

Enzymes are frequent targets for therapeutic agents due to their central role in biological pathways. evitachem.com Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, a primary mechanism for many drugs. evitachem.com The study of how compounds like this compound derivatives modulate enzyme function provides a deeper understanding of their pharmacological effects. Quinolines have been shown to inhibit a variety of enzymes, including protein kinases, which are crucial for cell signaling and are often dysregulated in diseases like cancer. ekb.eg

Enzyme inhibition can be classified into several types, each with distinct kinetic characteristics. khanacademy.orglibretexts.org The primary types are competitive, noncompetitive, and uncompetitive inhibition. libretexts.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (KM) of the enzyme but does not affect the maximum velocity (Vmax). libretexts.org

Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. khanacademy.org This binding event reduces the enzyme's catalytic efficiency. In this case, the Vmax is decreased, but the KM remains unchanged. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.org This form of inhibition is more effective at high substrate concentrations. Uncompetitive inhibition leads to a decrease in both Vmax and KM. khanacademy.org

These inhibition mechanisms can be distinguished by analyzing enzyme reaction rates at varying substrate and inhibitor concentrations and plotting the data, for example, using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/substrate concentration). khanacademy.orglibretexts.org The pattern of changes in the plot's intercepts and slope reveals the mode of inhibition. khanacademy.orglibretexts.org While specific kinetic studies on this compound are not available, this methodology would be standard for characterizing the inhibitory activity of its derivatives against any identified enzyme targets. enzyme-modifier.ch

To quantify the potency of an inhibitor, two key parameters are commonly determined: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. ncifcrf.govnih.gov While widely used for comparing inhibitor potency in a given assay, IC₅₀ values are dependent on the concentrations of the enzyme and substrate used. ncifcrf.gov

Kᵢ (Inhibition constant): This is the dissociation constant for the inhibitor and the enzyme. It represents the intrinsic binding affinity between the inhibitor and the enzyme and is independent of substrate concentration. ncifcrf.govnih.gov A lower Kᵢ value indicates a higher affinity and thus a more potent inhibitor. The Kᵢ can be calculated from the IC₅₀ value if the KM of the substrate and the type of inhibition are known. ncifcrf.govpitt.edu

While specific IC₅₀ or Kᵢ values for this compound are not documented, studies on its congeners have reported these values against various targets. For instance, a competitive live-cell profiling strategy identified anthranilic acid-derived inhibitors of the PqsD enzyme with IC₅₀ values in the single-digit micromolar range. acs.org Imidazoquinoline derivatives that modulate the A₃ adenosine receptor have shown Kᵢ values spanning from 120 nM to over 100 µM. nih.gov Additionally, bioactivity is often reported as the Minimum Inhibitory Concentration (MIC) for antimicrobial compounds. Various 2,4-diarylquinolines and N-alkyl-2-quinolonopyrones have demonstrated MICs in the low micromolar or µg/mL range against pathogenic bacteria. ajchem-a.comacs.org

Table 1: Reported Bioactivity and Binding Affinity for Selected Quinoline Derivatives

Enzyme and receptor activity can be modulated by molecules that bind either to the active (orthosteric) site or to a secondary (allosteric) site. unimi.it Allosteric modulators are of significant interest in drug discovery because they can offer greater specificity and a more nuanced control of protein function compared to traditional active-site inhibitors. unimi.it

Several classes of quinoline derivatives have been identified as allosteric modulators.

Adenosine Receptors: Imidazoquinoline and 3-(2-pyridinyl)isoquinoline derivatives have been characterized as positive allosteric modulators (PAMs) of the A₃ adenosine receptor. nih.govresearchgate.netacs.org These compounds bind to an allosteric site and enhance the receptor's response to its natural agonist. nih.gov

GABA(A) Receptors: Certain quinoline derivatives have been found to be dual functional allosteric modulators of GABA(A) receptors, acting as positive modulators at some receptor subtypes (α2/α3) and negative modulators at others (α5). ebi.ac.uk

Protein Kinases: A series of hexahydrocyclopenta[c]quinoline derivatives were discovered to be type III allosteric inhibitors of cyclin-dependent kinase 2 (CDK2) and the epidermal growth factor receptor (EGFR) kinase. unimi.it These compounds bind to a pocket that is distinct from the highly conserved ATP-binding site, which can help overcome drug resistance issues associated with ATP-competitive inhibitors. unimi.it

These findings demonstrate that the quinoline scaffold is a versatile structure for developing allosteric modulators that can fine-tune the activity of important biological targets.

Determination of Binding Affinities (e.g., Ki, IC50) in this compound-Enzyme Interactions

Structure-Activity Relationship (SAR) Studies for Biological Efficacy of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead compound's structure, researchers can identify the key chemical features (pharmacophores) responsible for its efficacy and selectivity. nih.gov

For quinoline derivatives, SAR studies have revealed several important structural determinants for activity.

Ring Substitutions: In a series of 2,4-diarylquinolines, the presence and position of substituents like nitro (-NO₂), bromo (-Br), chloro (-Cl), and trifluoromethyl (-CF₃) on the aryl rings were found to be critical for antimicrobial activity. ajchem-a.com Similarly, for 6-chloro-2-arylvinylquinolines with antiplasmodial activity, a fluorine atom at the 4-position of the benzene (B151609) ring resulted in the most potent compound. nih.gov

The long alkyl chain at the 2-position is a defining feature of this compound. SAR studies on related 2-alkylquinolines have consistently shown that the length and nature of this chain profoundly impact biological function. acs.orgmdpi.com

In the P. aeruginosa quorum-sensing system, the length of the alkyl side chain of 2-alkyl-3-hydroxy-4-quinolones is critical for activating the PqsR receptor. wiley.com The native ligand with a 7-carbon chain (heptyl) is the most active, followed closely by the 9-carbon (nonyl) version. wiley.com Activity diminishes with both shorter and longer chains, indicating an optimal length for fitting into the receptor's binding pocket. wiley.com

This principle holds true in other contexts. In a study of N-alkyl-2-quinolonopyrones with antibacterial activity against S. aureus, an n-nonyl (9-carbon) chain was found to be optimal, with activity decreasing for the n-decyl (10-carbon) analogue. acs.org Similarly, when evaluating long-chain alkyl amides of 2-amino-4-quinolone for biofilm inhibition, derivatives with a 12-carbon (dodecyl) chain demonstrated the highest activity. nih.govresearchgate.net These findings collectively suggest that while a long alkyl chain is often beneficial for activity, likely by increasing lipophilicity and promoting membrane interaction or target binding, there is typically an optimal chain length for maximal efficacy. nih.govmdpi.com

Table 2: Influence of Alkyl Chain Length on the Bioactivity of 2-Alkylquinoline Congeners

Impact of Quinoline Ring Substitutions on Biological Profiles

The biological activity of this compound and its congeners is significantly influenced by the nature and position of substituents on the quinoline ring. The addition of various functional groups to the heterocyclic and carbocyclic portions of the quinoline nucleus can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors. These modifications, in turn, can profoundly impact the molecule's interaction with biological targets, leading to enhanced, diminished, or altered pharmacological effects. Research into the structure-activity relationships (SAR) of these compounds has provided valuable insights into the rational design of more potent and selective therapeutic agents.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal profiles of 2-alkylquinolines are highly dependent on the substitution pattern of the quinoline ring. Generally, the introduction of specific substituents can enhance the potency against a range of microbial pathogens.

For instance, studies on 2-alkyl-4(1H)-quinolones have shown that the presence of certain groups on the quinoline core can determine the antibiotic potency. The methylation of the quinoline core, for example, has been found to influence the antibiotic activity against Staphylococcus aureus. arkat-usa.org

In a series of novel fluorinated quinoline analogs, substitutions on the benzene ring of the quinoline moiety were shown to influence antifungal activity. Compounds with electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), at the 4-position of the benzene ring generally exhibited better antifungal activity. mdpi.com Conversely, the introduction of electron-withdrawing groups at the same position tended to result in lower activity, with the exception of fluorine. mdpi.com

The position of substituents is also critical. For example, in a study of quinoline-thiazole derivatives, para substitution on a phenyl ring attached to the core structure was found to decrease antifungal activity against Candida krusei. acs.org Furthermore, the introduction of a fluorine atom at the C-6 position of the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.org

The following table summarizes the impact of various quinoline ring substitutions on the antimicrobial and antifungal activity of 2-alkylquinoline congeners.

Antimalarial Activity

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, and substitutions on the ring play a pivotal role in their efficacy against Plasmodium falciparum.

In a detailed SAR study of 2-arylvinylquinolines, it was found that substitutions at the C-6 position of the quinoline ring significantly affected antiplasmodial activity. nih.gov For instance, the replacement of a fluorine atom with a chlorine atom at C-6 led to an enhancement of activity. nih.gov Furthermore, the introduction of a trifluoromethyl group on the benzene ring of these chlorostyrylquinolines resulted in potent activity against a chloroquine-resistant strain of P. falciparum. nih.gov

The nature of the substituent at other positions also plays a crucial role. In 8-aminoquinoline (B160924) derivatives, the presence of a 6-methoxy group has been shown to enhance activity. who.int Conversely, the introduction of groups at the C-7 position generally leads to a loss of antimalarial activity. who.int A study on 4-aminoquinoline (B48711) derivatives revealed that a 7-chloro substitution drastically increased cytotoxicity against certain cancer cell lines, which can be an indicator of antiprotozoal activity. nih.gov However, replacing the chloro group with a fluoro, trifluoromethyl, or methoxy group led to a decrease in this activity. nih.gov

The table below illustrates the effect of quinoline ring substitutions on the antimalarial activity of 2-alkylquinoline congeners.

Anticancer Activity

The cytotoxic potential of quinoline derivatives against various cancer cell lines is also heavily influenced by the substitution pattern on the quinoline ring.

Studies on 2-phenyl-4-quinolones have demonstrated that substituents such as fluorine, chlorine, and methoxy groups at the C-6, C-7, and C-8 positions generally lead to potent cytotoxicity against several human cancer cell lines. nih.gov In contrast, the introduction of alkyl groups at the N-1 position or the C-4 oxygen resulted in inactive compounds. nih.gov

The lipophilicity, which can be modulated by ring substitutions, also plays a significant role. For instance, more lipophilic C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed better cytotoxic activity against prostate and cervical cancer cell lines. rsc.org

The spatial arrangement and type of substituent are critical. In a series of 2-alkylaminosubstituted 4-methylquinoline-5,8-diones, the specific substitutions were key determinants of their in vitro cytotoxicity against human cancer cell lines. researchgate.net

The following table provides a summary of the impact of quinoline ring substitutions on the anticancer activity of 2-alkylquinoline congeners.

Computational Chemistry and Theoretical Modeling of 2 Tetradecylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-Tetradecylquinoline

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to solve the electronic Schrödinger equation for a given molecule. wikipedia.org These calculations yield fundamental information about the electronic structure, which in turn governs the molecule's reactivity and other chemical properties. wikipedia.org

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic properties of a molecule based on its electron density. rsc.orgresearchgate.net This approach has become a standard tool in computational chemistry due to its favorable balance of accuracy and computational cost. For quinoline (B57606) derivatives, DFT is widely used to investigate a range of properties. rsc.orgresearchgate.netrsc.org

DFT calculations can elucidate the electronic characteristics of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These parameters are crucial for understanding the molecule's reactivity. For instance, the HOMO and LUMO energies are related to the molecule's ability to donate or accept electrons, respectively, providing insight into its behavior in chemical reactions.

Studies on other quinoline derivatives demonstrate the utility of DFT in determining key quantum chemical descriptors that influence reactivity and intermolecular interactions. rsc.orgresearchgate.netdeakin.edu.au These descriptors, which could be calculated for this compound, are summarized in the table below.

| DFT-Calculated Property | Significance for this compound | Relevant Studies on Quinoline Derivatives |

| HOMO/LUMO Energies | Indicates electron-donating/accepting ability, relates to reactivity and charge transfer interactions. | rsc.orgresearchgate.net |

| Electron Density Distribution | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. | bohrium.com |

| Chemical Potential (μ) | Describes the tendency of electrons to escape from the system. | rsc.orgresearchgate.net |

| Chemical Hardness (η) and Softness (S) | Measures resistance to change in electron distribution; softness is the reciprocal of hardness. | rsc.orgresearchgate.net |

| Electrophilicity Index (ω) | Quantifies the electrophilic character of the molecule. | rsc.orgresearchgate.net |

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | bohrium.com |

| Absorption Spectra (TD-DFT) | Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis). rsc.orgrsc.orgbohrium.com | rsc.orgrsc.orgbohrium.com |

DFT calculations have been used to confirm the interaction mechanisms of quinoline derivatives, such as their role as corrosion inhibitors where strong hybridization between the orbitals of the inhibitor and a metal atom's orbitals was confirmed. deakin.edu.au For this compound, such calculations could predict its interaction with biological targets or materials.

Ab initio—Latin for "from the beginning"—methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, aside from fundamental physical constants. wikipedia.org These methods aim to solve the Schrödinger equation and can achieve very high accuracy, though often at a greater computational expense than DFT. wikipedia.org

The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the electron-electron repulsion by considering an average field. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods, build upon the HF calculation to include more explicit electron correlation effects. wikipedia.org

For a molecule like this compound, ab initio methods can be used to:

Accurately determine the ground state energy and molecular structure. wikipedia.org

Calculate a wide range of molecular properties, such as dipole moments and polarizabilities. d-nb.info

Investigate transition states of chemical reactions, providing insights into reaction mechanisms and activation energies. srmist.edu.in

Composite methods, such as the Gaussian-n (Gn) theories, combine results from several high-level ab initio and DFT calculations to achieve chemical accuracy (typically within 1 kcal/mol of experimental values) for thermodynamic properties. wikipedia.org While computationally intensive, these methods could provide highly reliable predictions for properties like the heat of formation of this compound.

| Ab Initio Method | Description | Potential Application to this compound |

| Hartree-Fock (HF) | The simplest ab initio method; provides a qualitative picture and a starting point for more advanced methods. wikipedia.org | Basic geometry optimization and electronic structure analysis. |

| Møller–Plesset Perturbation Theory (MPn) | A post-Hartree-Fock method that adds electron correlation. MP2 is a common level of theory. wikipedia.org | More accurate energy and property calculations than HF. |

| Coupled Cluster (CC) | A highly accurate post-Hartree-Fock method, with CCSD(T) often considered the "gold standard" for single-reference systems. wikipedia.org | High-accuracy benchmark calculations of energy and properties. |

| Quantum Chemistry Composite Methods (e.g., G3, G4) | Multi-step procedures that combine results from different levels of theory and basis sets to estimate the exact energy. wikipedia.org | Highly accurate prediction of thermodynamic data like enthalpy of formation. |

Density Functional Theory (DFT) Applications in this compound Studies

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique provides a dynamic view of molecular behavior, offering insights into conformational changes, intermolecular interactions, and the influence of the environment (e.g., a solvent). nih.govplos.org

MD simulations can be used to explore the conformational landscape of this compound. Research suggests that the long alkyl chain is likely to adopt various conformations to minimize steric hindrance and optimize interactions. organicchemistrytutor.com For instance, in aqueous environments, molecular dynamics simulations of this compound suggest the alkyl chain preferentially adopts gauche conformations, which helps to minimize steric clashes. vulcanchem.com Studies on similar long-chain imidazoquinoline derivatives have also shown that the aliphatic tail exhibits significant conformational deviation, which is critical for its binding selectivity to biological receptors like Toll-like receptors (TLRs). plos.org

Conformational analysis of the tetradecyl chain involves examining the dihedral angles along the carbon-carbon backbone. The stability of different conformations is determined by energetic factors, including torsional strain and steric interactions. The two most stable conformations for a simple butane (B89635) fragment are the anti and gauche arrangements. For the long tetradecyl chain, a complex combination of these conformations will exist, leading to a dynamic ensemble of structures. MD simulations are the primary tool for sampling this ensemble and understanding the molecule's flexibility and preferred shapes. organicchemistrytutor.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning-based models that correlate the chemical structure of compounds with their biological activity or a specific property. nih.gov These models are fundamental in drug discovery and toxicology for predicting the activity of new or untested chemicals. nih.govnih.gov For quinoline derivatives, numerous QSAR studies have been conducted to predict a wide range of biological activities. nih.govnih.govresearchgate.net

The development of a QSAR model is an iterative process that involves several key steps. mdpi.com For this compound, this would involve:

Data Collection: Assembling a dataset of quinoline derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). bohrium.com

Descriptor Calculation: Calculating molecular descriptors for each compound. These are numerical values that encode different aspects of the molecule's structure, such as physicochemical properties (e.g., logP), electronic properties (from quantum calculations), and steric properties. srmist.edu.in

Model Building: Using statistical methods (like Multiple Linear Regression) or machine learning algorithms (like Support Vector Machines or Random Forests) to build a mathematical equation relating the descriptors to the biological activity. nih.govnih.gov

Model Validation: Rigorously testing the model's robustness and predictive power using internal and external validation techniques. mdpi.com Key statistical metrics include the coefficient of determination (R²) for goodness-of-fit and the cross-validated R² (Q²) for predictivity. A high Q² value (typically > 0.5) is indicative of a valid model. mdpi.com

QSAR models have been successfully developed for quinoline derivatives to predict activities such as anticancer, antimalarial, and antimicrobial effects. nih.govnih.govmdpi.com These models can identify which molecular features are most important for a given activity, guiding the design of new, more potent compounds.

| Predicted Biological Activity | QSAR Model Type / Key Descriptors | Reference |

| P-glycoprotein Inhibition (Anticancer) | Machine Learning (kNN, Decision Tree, etc.) using 2D and 3D descriptors. | nih.gov |

| Antimalarial Activity | 3D-QSAR (CoMFA, CoMSIA) based on steric and electrostatic fields. | nih.gov |

| Anticancer (Topo I inhibition) | Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Artificial Neural Network (ANN) using constitutional and geometrical descriptors. | bohrium.com |

| PDE4B Inhibition | Ligand-based pharmacophore and atom-based 3D-QSAR. | rsc.org |

| α-Glucosidase Inhibition (Antidiabetic) | Ligand-based pharmacophore modeling and 3D-QSAR. | nih.gov |

QSAR models can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based QSAR methods are used when the 3D structure of the biological target (e.g., an enzyme or receptor) is unknown. These models are built by analyzing a set of molecules that are known to be active. researchgate.net A common ligand-based technique is pharmacophore modeling , which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. nih.gov Another approach is 3D-QSAR , such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), which correlates the 3D steric and electrostatic fields of aligned molecules with their activity. nih.gov

Structure-based QSAR methods are employed when the 3D structure of the biological target has been determined (e.g., by X-ray crystallography). These approaches utilize molecular docking to predict the binding pose and affinity of a ligand within the target's active site. The information from docking, such as binding energy scores and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), can then be used as descriptors in a QSAR model. nih.gov This integration of docking and QSAR provides a more direct link between the ligand's interaction with its specific target and its observed biological activity. cresset-group.com

For this compound, both approaches could be valuable. A ligand-based model could be built using data from other active quinoline derivatives to identify key features. If a specific biological target is identified and its structure is known, a structure-based approach could then be used to refine the model and understand the precise binding interactions of the quinoline core and the tetradecyl tail.

Advanced Materials Science Applications of 2 Tetradecylquinoline Derived Scaffolds

Integration of 2-Tetradecylquinoline into Functional Polymers and Soft Materials

The unique properties of this compound make it an attractive building block for functional polymers and soft materials. acs.org The long, flexible tetradecyl chain can enhance the solubility and processability of otherwise rigid and intractable quinoline-based polymers. acs.orgacs.org This is a crucial feature for the fabrication of thin films and other device components from solution. acs.org

Research on regioregular head-to-tail poly(4-alkylquinoline)s (P4AQs), including a derivative with a tridecyl (C13) side chain, which is structurally very similar to a tetradecyl (C14) chain, has demonstrated that these polymers are soluble in common organic solvents like chloroform (B151607) and tetrahydrofuran. acs.org This solubility is a direct consequence of the long alkyl side chains, which prevent the tight packing of the polymer backbones that would otherwise lead to insolubility. The synthesis of such polymers is typically achieved through methods that ensure a high degree of regioregularity, which is essential for achieving desirable electronic properties. acs.org

The integration of this compound units into a polymer backbone can create n-type conjugated polymers, which are materials that conduct electrons. acs.org This makes them valuable as electron-transport materials in organic light-emitting diodes (OLEDs) and other electronic devices. acs.orgresearchgate.net The weak basicity of the quinoline (B57606) nitrogen also means that the optical and electronic properties of these polymers can be tuned by exposure to acidic conditions, leading to potential applications in chemical sensing. researchgate.net

Below is a table summarizing the properties of a series of poly(4-alkylquinoline)s, which illustrates the effect of the alkyl chain length on the polymer's properties.

| Polymer Name | Alkyl Side Chain | Molecular Weight (Mw) | Solubility |

| P4BuQ | Butyl | 15,000 | Soluble |

| P4HxQ | Hexyl | 18,000 | Soluble |

| P4OcQ | Octyl | 22,000 | Soluble |

| P4DdQ | Dodecyl | 28,000 | Soluble |

| P4TrdQ | Tridecyl | 30,000 | Soluble |

Role of this compound in Nanomaterials and Self-Assembled Structures

The amphiphilic nature of this compound, with its hydrophilic quinoline head and a long hydrophobic tetradecyl tail, predisposes it to self-assembly into ordered nanostructures. asm.org This behavior is well-documented for similar long-chain 2-alkylquinolines in various contexts. In the solid state, polymers derived from long-chain alkylquinolines, such as poly(4-tridecylquinoline), have been shown to self-organize into lamellar structures. acs.org

X-ray diffraction studies of regioregular poly(4-alkylquinoline)s have revealed that these polymers form well-defined layered structures in thin films. acs.org The lamellar morphology consists of layers of the conjugated polymer backbones separated by the interdigitated alkyl side chains. The inter-chain π-stacking distance, which is crucial for charge transport, is typically in the range of 3.9–4.1 Å for these materials. acs.org The interlayer d-spacing, which is the thickness of one polymer layer, increases linearly with the length of the alkyl side chain. acs.org This tunability of the solid-state packing through the variation of the alkyl chain length is a key feature for controlling the material's electronic and optical properties. rsc.org

The self-assembly is not limited to the solid state. In solution, the interplay between the solvent and the different parts of the molecule can lead to the formation of aggregates. asm.org While not directly studied for this compound in a materials context, related alkyl quinolones are known to form various aggregate structures in biological systems, highlighting the strong driving force for self-assembly provided by the alkyl-quinoline architecture. asm.org This suggests that this compound and its derivatives could be used to create a variety of nanostructures, such as micelles, nanofibers, or vesicles, depending on the processing conditions, which could find applications in areas like drug delivery or as templates for the synthesis of other nanomaterials.

The table below shows the structural parameters of self-organized lamellar structures in thin films of poly(4-alkylquinoline)s. acs.org

| Polymer | Alkyl Chain | Interlayer d-spacing (Å) | π-stacking distance (Å) |

| P4BuQ | Butyl | 13.4 | 3.9 |

| P4HxQ | Hexyl | 15.8 | 4.0 |

| P4OcQ | Octyl | 18.2 | 4.0 |

| P4DdQ | Dodecyl | 20.7 | 4.1 |

| P4TrdQ | Tridecyl | 22.3 | 4.1 |

Research into Optoelectronic and Electronic Applications of this compound Derivatives

Derivatives of this compound hold significant promise for applications in organic electronics and optoelectronics due to the inherent electronic properties of the quinoline core. acs.orgresearchgate.net Quinoline-based polymers are known to be n-type semiconductors, meaning they can transport electrons effectively. acs.org This property is relatively rare among conjugated polymers, making them valuable components in a variety of electronic devices. acs.org

Research on poly(4-alkylquinoline)s has demonstrated their potential as both the emissive material and the electron transport layer in OLEDs. acs.org When used as the emissive layer, these polymers have been shown to exhibit yellow electroluminescence. acs.org More significantly, their performance as electron transport layers in conjunction with other emissive polymers, such as poly(p-phenylenevinylene) (PPV) derivatives, has been shown to substantially improve the efficiency and brightness of the OLEDs. acs.org The electron affinity of these poly(4-alkylquinoline)s is around 2.6 eV, a suitable level for facilitating electron injection from common cathode materials. acs.org

The photophysical properties of these materials are also of great interest. In dilute solutions, they typically exhibit blue photoluminescence. acs.org However, in the solid state, the emission is often red-shifted to yellow or orange due to the formation of aggregates or excimers, where the excited state is shared between adjacent polymer chains. researchgate.net The specific emission color can be influenced by the processing conditions and the resulting morphology of the polymer film.

The following table summarizes the key optoelectronic properties of a representative poly(4-alkylquinoline), P4DdQ (with a dodecyl side chain), which is expected to have properties similar to a poly(this compound). acs.org

| Property | Value |

| Electron Affinity (LUMO level) | 2.6 eV |

| Ionization Potential (HOMO level) | 5.8 eV |

| Optical Bandgap (from absorption edge) | 2.8 eV |

| Photoluminescence (solution) | ~425 nm (Blue) |

| Photoluminescence (solid state) | ~550 nm (Yellow) |

| Electroluminescence (as emissive layer) | Yellow |

Development and Validation of Analytical Methodologies for 2 Tetradecylquinoline Research

Chromatographic Techniques (e.g., HPLC, LC-MS/MS) for Analysis of 2-Tetradecylquinoline and its Metabolites

High-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) stand as the cornerstone techniques for the analysis of this compound and its related compounds. springernature.comnih.govresearchgate.net These methods offer the high resolution and sensitivity required to separate and detect the long-chain alkylquinoline from complex mixtures and to quantify its metabolites.

Research on structurally similar 2-alkyl-4(1H)-quinolones provides a strong foundation for the development of analytical methods for this compound. researchgate.netnih.gov These studies demonstrate the utility of reversed-phase HPLC for separating these relatively nonpolar compounds. The long tetradecyl chain of this compound dictates its strong retention on C18 or other hydrophobic stationary phases.

LC-MS/MS has proven to be a powerful tool for the quantitative analysis of various 2-alkyl-4(1H)-quinolone congeners. nih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the detection and quantification of analytes at very low concentrations. wikipedia.org

Table 1: Exemplary LC-MS/MS Parameters for the Analysis of Related 2-Alkyl-4(1H)-quinolones

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 4.5 x 150 mm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 2 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mdpi.com |

| Precursor Ion ([M+H]⁺) | Specific m/z for each analyte |

| Product Ions | Characteristic fragment ions for each analyte |

This table presents a generalized set of conditions based on methods developed for similar compounds. researchgate.netnih.govresearchgate.net Optimization would be required for the specific analysis of this compound.

Method Development Strategies for Purity and Identity Confirmation in Research

Ensuring the purity and confirming the identity of synthesized this compound are critical first steps in any research endeavor. Chromatographic methods are central to this process.

Purity Assessment: The purity of a this compound sample can be effectively determined using HPLC with a universal detector such as an ultraviolet (UV) detector or a charged aerosol detector (CAD). A high-resolution column and an optimized mobile phase gradient are employed to separate the main compound from any impurities, starting materials, or by-products from the synthesis. Two-dimensional gas chromatography has also been highlighted as a powerful technique for purity determination of complex mixtures, offering enhanced resolution and faster analysis times. hpst.cz

Identity Confirmation: Mass spectrometry is the definitive tool for confirming the identity of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation pattern of the molecule. wikipedia.org The fragmentation of the quinoline (B57606) ring and the long alkyl chain would produce a characteristic fingerprint for this compound. libretexts.orglibretexts.org

Derivatization in Analytical Methods for Enhanced Detection

For certain analytical applications, particularly when dealing with very low concentrations or when using detectors with lower sensitivity, derivatization can be a valuable strategy to enhance the detection of this compound. While the inherent properties of the quinoline ring allow for good ionization in mass spectrometry, derivatization can be employed to improve chromatographic behavior or to introduce a tag that is more readily detected.

Although no specific derivatization methods for this compound are documented, techniques applied to other quinolines could be adapted. For instance, reactions targeting the quinoline nitrogen could be explored. However, given the high sensitivity of modern LC-MS/MS systems, direct analysis of the underivatized compound is often sufficient and preferred for its simplicity.

Spectroscopic and Spectrometric Characterization Methods in this compound Research

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of this compound. inorgchemres.orgasianpubs.orgnih.gov These techniques provide detailed information about the molecular structure, functional groups, and connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound. researchgate.netchemicalbook.com

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system, with their chemical shifts and coupling patterns providing information about the substitution pattern. libretexts.orghmdb.ca The long tetradecyl chain would give rise to a series of overlapping signals in the aliphatic region of the spectrum, with a distinct signal for the terminal methyl group.

Mass Spectrometry (MS): As mentioned previously, mass spectrometry is crucial for determining the molecular weight and for structural analysis through fragmentation patterns. docbrown.info In the mass spectrum of this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Fragmentation would likely involve cleavage of the alkyl chain and fragmentation of the quinoline ring, providing a unique spectral fingerprint. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. wvu.eduksu.edu.sa The IR spectrum of this compound would be characterized by:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the tetradecyl chain just below 3000 cm⁻¹.

C=C and C=N stretching vibrations within the quinoline ring in the 1600-1450 cm⁻¹ region.

C-H bending vibrations.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (quinoline ring): ~7.0-8.5 ppm; Aliphatic protons (tetradecyl chain): ~0.8-3.0 ppm (including a triplet for the terminal CH₃) |

| ¹³C NMR | Aromatic carbons: ~120-160 ppm; Aliphatic carbons: ~14-40 ppm |

| Mass Spec (EI) | Molecular Ion (M⁺); Fragments corresponding to loss of alkyl chain fragments and quinoline ring fragments. |

| IR (cm⁻¹) | ~3050 (Aromatic C-H stretch); ~2920, 2850 (Aliphatic C-H stretch); ~1600, 1500 (C=C, C=N stretch) |

This table represents predicted data based on the known spectral properties of similar compounds and functional groups. libretexts.orgosf.iodocbrown.infowvu.edu

Emerging Research Directions and Future Perspectives for 2 Tetradecylquinoline

Interdisciplinary Research Opportunities Involving 2-Tetradecylquinoline

The inherent properties of this compound make it a versatile platform for interdisciplinary research, bridging chemistry with materials science, microbiology, and medicine.

Materials Science: The long alkyl chain of this compound imparts lipophilicity, a property that is being explored in the development of novel polymers. researchgate.net Research has demonstrated that poly(4-alkylquinoline)s, which incorporate long alkyl chains, can self-organize into lamellar structures. acs.org These n-type conjugated polymers are being investigated for their emissive and electron transport properties in polymer light-emitting diodes (LEDs). acs.org Specifically, poly(4-alkylquinoline-2,6-diyl)s have shown potential as electron transport materials, significantly improving the performance of LED devices. acs.org Another significant application in materials science is in the area of corrosion inhibition. physchemres.orgscielo.org.mxresearchgate.net Quinolines and their derivatives are effective corrosion inhibitors for metals in acidic environments. physchemres.orgscielo.org.mxresearchgate.net The mechanism of inhibition is attributed to the adsorption of the molecules on the metal surface. scielo.org.mx

Microbiology and Quorum Sensing: 2-Alkylquinolines (AQs), including compounds structurally related to this compound, are known to be involved in quorum sensing (QS), a system of cell-to-cell communication in bacteria. wiley.comresearchgate.netnih.govfrontiersin.orgoup.com In pathogens like Pseudomonas aeruginosa, AQs regulate the expression of virulence factors and biofilm formation. nih.govfrontiersin.orgoup.com This has opened up avenues for the development of anti-virulence strategies that target QS pathways. By disrupting these communication channels, it may be possible to control bacterial infections without exerting selective pressure for antibiotic resistance. The study of this compound and its analogues as potential quorum sensing inhibitors is a burgeoning field that combines chemistry, microbiology, and infectious disease research.

Synergistic Antimicrobial Therapies: The potential of this compound and related compounds to act synergistically with existing antibiotics is a promising area of research. nih.govmdpi.comfrontiersin.orgmdpi.com Combination therapy can enhance the efficacy of antibiotics against multidrug-resistant bacteria. nih.gov The mechanism of synergy can involve the disruption of the bacterial membrane by the alkylquinoline, facilitating the entry of the antibiotic. nih.gov Furthermore, some quinolones have been shown to chelate iron, a crucial nutrient for bacterial growth and biofilm formation, thereby potentiating the effect of antibiotics. nih.gov The exploration of such combinations represents a critical interdisciplinary effort to combat the growing threat of antibiotic resistance.

Computational-Experimental Integration in this compound Research

The synergy between computational modeling and experimental validation is becoming increasingly crucial in accelerating the discovery and development of new applications for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdovepress.comnih.govresearchgate.net For quinoline (B57606) derivatives, QSAR models have been developed to predict their activity as inhibitors of various biological targets, including enzymes involved in bacterial fatty acid synthesis and cancer multidrug resistance proteins. nih.govdovepress.com These models use molecular descriptors, which are numerical representations of a molecule's properties, to build predictive models. nih.govresearchgate.net The integration of QSAR with experimental testing allows for the rational design of more potent and selective 2-alkylquinoline derivatives.

Molecular Docking Simulations: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. scielo.org.mxfrontiersin.orgtandfonline.com In the context of this compound, docking studies can provide insights into its potential interactions with various biological targets. nih.govscholarsresearchlibrary.com For example, docking has been used to study the binding of quinoline derivatives to the active sites of enzymes, helping to elucidate their mechanism of action. dovepress.comscholarsresearchlibrary.com The combination of molecular docking with experimental validation, such as enzyme inhibition assays, provides a powerful approach for identifying and optimizing new drug candidates based on the 2-alkylquinoline scaffold.

The following table provides an overview of computational methods applied in quinoline research:

| Computational Method | Application in Quinoline Research | Key Insights Gained |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of quinoline derivatives based on their chemical structure. nih.govdovepress.comnih.gov | Identification of key structural features that contribute to the desired activity, guiding the synthesis of more potent compounds. nih.govdovepress.com |

| Molecular Docking | Simulating the binding of quinoline derivatives to the active sites of biological targets like enzymes and receptors. nih.govscielo.org.mxfrontiersin.orgscholarsresearchlibrary.com | Understanding the molecular basis of activity, predicting binding affinities, and identifying key interactions that can be optimized for improved potency and selectivity. nih.govdovepress.comscholarsresearchlibrary.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of quinoline-protein complexes over time to assess the stability of the binding interactions. nih.gov | Providing a more realistic model of the biological system and helping to validate the binding poses predicted by molecular docking. nih.gov |

Green Chemistry Principles in this compound Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis and application of quinoline derivatives to minimize environmental impact and enhance sustainability. ijpsjournal.comresearchgate.netbenthamdirect.com

Greener Synthetic Routes: Traditional methods for quinoline synthesis often involve the use of harsh reagents and high temperatures. acs.org Modern research is focused on developing more environmentally benign synthetic protocols. researchgate.netbenthamdirect.comacs.org This includes the use of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. scholarsresearchlibrary.comqeios.comtandfonline.comnih.govgoogle.comasianpubs.orgconicet.gov.ar

Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical catalysts, often providing high selectivity under mild reaction conditions. ijpsjournal.commdpi.comrsc.orgnumberanalytics.comnih.gov For instance, α-chymotrypsin and monoamine oxidase have been successfully employed in the synthesis of quinoline derivatives. mdpi.comrsc.orgnih.gov

Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a key aspect of green quinoline synthesis. tandfonline.commdpi.comnih.gov

The following table compares different green synthesis methods for quinoline derivatives:

| Synthesis Method | Catalyst/Medium | Reaction Conditions | Yield (%) | Reference(s) |

| Microwave-assisted | Trifluoromethanesulfonamide (TfNH₂) | 140 °C, 20 min | >90 | nih.gov |

| Microwave-assisted | Montmorillonite K-10 | 10 min | 72-96 | tandfonline.com |

| Microwave-assisted | POCl₃, Malonic Acid | 600 W, 50 s | Good | asianpubs.org |

| Biocatalysis | α-Chymotrypsin in Ionic Liquid Aqueous Solution | 55 °C, 24 h | up to 82 | mdpi.com |

| Biocatalysis | Monoamine Oxidase (PpMAO) | Room Temperature | up to 99 | rsc.org |

| Solvent-Free | Indium triflate [In(OTf)₃] | 100 °C, 5 h | Good | tandfonline.com |

| Solvent-Free | Triflic acid (TfOH) | 120 °C, 24 h | up to 83 | tandfonline.com |

Atom Economy and Waste Reduction: Green chemistry principles also emphasize maximizing the incorporation of all materials used in the process into the final product (atom economy) and minimizing waste generation. researchgate.net The development of one-pot synthesis and multicomponent reactions for quinoline derivatives contributes to these goals by reducing the number of synthetic steps and purification procedures.

The continued application of these emerging research directions will undoubtedly lead to new and innovative applications for this compound and its derivatives, with a strong emphasis on sustainability and interdisciplinary collaboration.

Q & A

Q. What are the established synthetic pathways for 2-Tetradecylquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves Friedländer or Skraup-type quinoline ring formation, followed by alkylation at the 2-position. Key variables include catalyst selection (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature gradients. For reproducibility, researchers must document stoichiometric ratios, purification techniques (e.g., column chromatography), and analytical validation (HPLC purity ≥95%). Yield optimization often requires iterative adjustments to reaction time and inert atmosphere conditions .

Q. How can researchers validate the structural integrity of synthesized this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic techniques:

- NMR : Confirm quinoline backbone (aromatic proton signals at δ 7.5–8.5 ppm) and tetradecyl chain integration (δ 0.5–1.5 ppm for methyl/methylene groups).

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with theoretical molecular weights (C₂₃H₃₃N, MW: 323.52 g/mol).

- Elemental Analysis : Carbon-hydrogen-nitrogen ratios must match theoretical values (±0.3% tolerance). Cross-referencing with literature databases (e.g., SciFinder) ensures consistency with prior syntheses .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: For antimicrobial or anticancer screening:

- MIC (Minimum Inhibitory Concentration) : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression.

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ELISA-based) with positive controls (e.g., staurosporine). Include triplicate experiments and statistical validation (p < 0.05, ANOVA) to minimize variability .

Advanced Research Questions

Q. How can contradictory data in this compound’s pharmacological studies be resolved?

Methodological Answer: Contradictions (e.g., divergent IC₅₀ values across studies) demand:

- Meta-Analysis : Compare datasets using PRISMA guidelines, focusing on variables like cell passage number, solvent (DMSO vs. ethanol), and incubation time.

- Dose-Response Curves : Re-evaluate under standardized conditions (e.g., NIH/WHO protocols).

- Statistical Reconciliation : Apply tools like Grubbs’ test to identify outliers or heterogeneity (I² statistic >50% indicates significant variation) .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?

Methodological Answer: Advanced approaches include:

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., DNA gyrase, tubulin).

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Metabolomic Profiling : LC-MS/MS to track metabolic pathway disruptions (e.g., TCA cycle intermediates). Validate hypotheses with knock-out models (CRISPR/Cas9) or isotopic labeling (¹³C-glucose tracing) .

Q. How should researchers design experiments to address gaps in this compound’s structure-activity relationship (SAR)?

Methodological Answer: SAR refinement requires:

- Analog Synthesis : Modify the tetradecyl chain length (C10–C18) and quinoline substituents (e.g., electron-withdrawing groups at C-4).

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity.

- Crystallography : Resolve X-ray structures of ligand-protein complexes to identify critical binding motifs. Publish raw data in open-access repositories (e.g., Zenodo) for community validation .

Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible research?

Methodological Answer: Ensure consistency via:

- Quality Control (QC) : Implement USP/Ph. Eur. guidelines for residual solvent analysis (GC-MS) and polymorph characterization (PXRD).

- Stability Studies : Accelerated degradation tests (40°C/75% RH) to monitor impurity profiles over time.

- Standard Operating Procedures (SOPs) : Document equipment calibration (e.g., HPLC column lot numbers) and operator training protocols .

Methodological Best Practices

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa for inter-study reliability .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain IACUC approval .

- Reproducibility : Share detailed synthetic protocols on platforms like protocols.io , citing CAS registry numbers (e.g., this compound: [CAS#]) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.